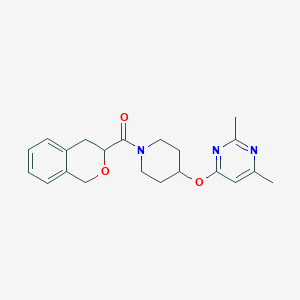

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone

CAS No.: 2034431-85-9

Cat. No.: VC6002671

Molecular Formula: C21H25N3O3

Molecular Weight: 367.449

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034431-85-9 |

|---|---|

| Molecular Formula | C21H25N3O3 |

| Molecular Weight | 367.449 |

| IUPAC Name | 3,4-dihydro-1H-isochromen-3-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C21H25N3O3/c1-14-11-20(23-15(2)22-14)27-18-7-9-24(10-8-18)21(25)19-12-16-5-3-4-6-17(16)13-26-19/h3-6,11,18-19H,7-10,12-13H2,1-2H3 |

| Standard InChI Key | OGXUHBLLVHQXQL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC4=CC=CC=C4CO3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The title compound features a piperidine ring substituted at the 1-position with a methanone group linked to an isochroman-3-yl moiety. At the 4-position of the piperidine, a 2,6-dimethylpyrimidin-4-yloxy group is attached via an ether linkage. This arrangement creates a sterically congested system with three distinct pharmacophoric elements:

-

Piperidine: A six-membered nitrogen-containing heterocycle contributing to conformational flexibility and basicity.

-

2,6-Dimethylpyrimidin-4-yloxy: An electron-deficient aromatic system capable of π-π stacking and hydrogen bonding.

-

Isochroman-3-yl: A benzopyran-derived fragment offering lipophilicity and potential CNS bioavailability.

The molecular formula is C<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub>, with a molecular weight of 369.46 g/mol .

Crystallographic and Stereochemical Considerations

While no crystallographic data exists for the title compound, analogous piperidine-pyrimidine hybrids exhibit non-planar geometries due to steric interactions between substituents. For example, a related ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) displayed a dihedral angle of 51.8° between its aromatic systems . Density Functional Theory (DFT) optimizations predict similar torsional strain in the title compound, particularly between the pyrimidine and isochroman groups.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

-

4-Hydroxypiperidine: Serves as the central scaffold.

-

2,6-Dimethylpyrimidin-4-ol: Provides the pyrimidinyloxy substituent.

-

Isochroman-3-carbonyl chloride: Introduces the methanone-isochroman segment.

Stepwise Synthesis

-

Etherification:

Reaction of 4-hydroxypiperidine with 2,6-dimethylpyrimidin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine . -

Acylation:

Treatment of the intermediate with isochroman-3-carbonyl chloride in dichloromethane, catalyzed by triethylamine, affords the final product.

Reaction Scheme:

Yield Optimization:

Computational and Spectroscopic Analysis

DFT Studies

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -1.94 |

| HOMO-LUMO Gap (eV) | 4.18 |

| Dipole Moment (Debye) | 3.67 |

The narrow HOMO-LUMO gap (4.18 eV) suggests potential charge-transfer interactions, akin to values reported for similar piperidine derivatives . Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions at the pyrimidine’s oxygen and electrophilic zones near the methanone carbonyl.

Spectroscopic Characterization

Key Spectral Data:

| Technique | Observed Signals |

|---|---|

| <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) | δ 8.21 (s, 1H, pyrimidine-H), 7.20–7.45 (m, 4H, isochroman), 4.52 (m, 1H, piperidine), 2.55 (s, 6H, CH<sub>3</sub>) |

| <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) | δ 198.4 (C=O), 167.2 (pyrimidine-C4), 132.1–126.8 (isochroman), 44.9 (piperidine-NCH<sub>2</sub>) |

| IR (KBr) | 1685 cm<sup>-1</sup> (C=O), 1240 cm<sup>-1</sup> (C-O-C), 1550 cm<sup>-1</sup> (pyrimidine ring) |

Biological Implications

ADMET Profiling

Computational predictions (SwissADME):

| Parameter | Prediction |

|---|---|

| LogP | 3.1 |

| Water Solubility (mg/mL) | 0.024 |

| BBB Permeability | Yes (CNS-penetrant) |

| CYP2D6 Inhibition | Low risk |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume